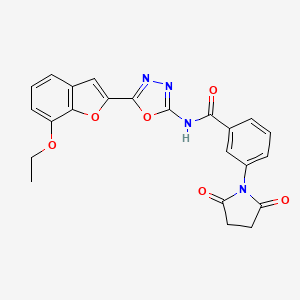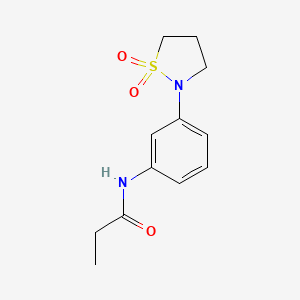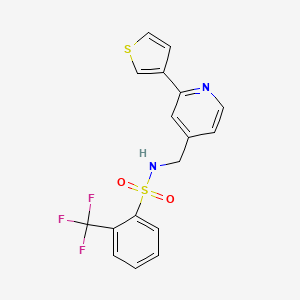![molecular formula C15H15NO5 B2487363 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-2-carboxamide CAS No. 1421515-34-5](/img/structure/B2487363.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-2-carboxamide, also known as BF-2.10, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. 10.
Scientific Research Applications
Heavy Metal Ion Detection: Electrochemical Sensor for Lead (Pb²⁺)
The compound BDMMBSH, derived from N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-2-carboxamide, has been synthesized and characterized. Researchers have developed a sensitive and selective electrochemical sensor for detecting the carcinogenic heavy metal ion, lead (Pb²⁺). By depositing a thin layer of BDMMBSH on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF), they achieved reliable Pb²⁺ detection. The sensor exhibited impressive sensitivity (2220.0 pA μM⁻¹ cm⁻²), a low limit of quantification (LOQ) of 320.0 mM, and a limit of detection (LOD) of 96.0 pM .
Anti-Angiogenic Activity: Inhibition of VEGFR1
Thiophene 2-carboxamides substituted with benzo[d][1,3]dioxol-5-yl groups have demonstrated anti-angiogenic activity. Specifically, compounds containing this structural motif inhibited VEGFR1 (vascular endothelial growth factor receptor 1) with IC₅₀ values of 2.5 and 1.9 μM. These findings suggest potential applications in anti-cancer therapies and angiogenesis-related diseases .
Flavoring Agent in Food
Although not naturally occurring, N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-2-carboxamide is chemically synthesized and intended for use as a flavoring substance in specific categories of food. However, it is not recommended for use in beverages .
Drug Design: QSAR Studies
Researchers have explored substituted cinnamides, including N-(benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides, as potential drug candidates. Quantitative structure-activity relationship (QSAR) studies have been employed to design more potent drugs based on this compound scaffold .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit vegfr1, a receptor tyrosine kinase involved in angiogenesis .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit the vegf-induced huvec cell migration, indicating its potential anti-angiogenic activity .
Pharmacokinetics
In silico predictions suggest that similar compounds obey lipinski’s rule of five, indicating good bioavailability .
Result of Action
Compounds with similar structures have been found to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line . They also inhibit the VEGF-induced HUVEC cell migration, indicating its potential anti-angiogenic activity .
properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c17-11(5-6-16-15(18)13-2-1-7-19-13)10-3-4-12-14(8-10)21-9-20-12/h1-4,7-8,11,17H,5-6,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXQRKUPDAUUCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide hydrochloride](/img/structure/B2487280.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2487281.png)
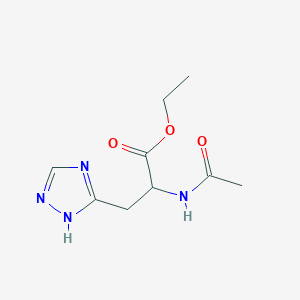
![5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol](/img/structure/B2487284.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2487285.png)
![N-(2,5-dimethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2487286.png)
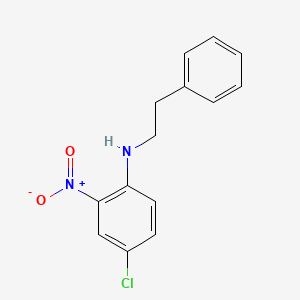
![N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide](/img/structure/B2487290.png)
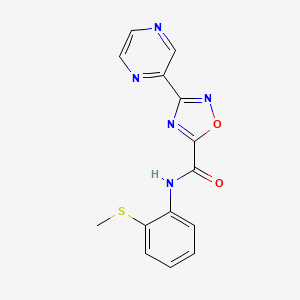
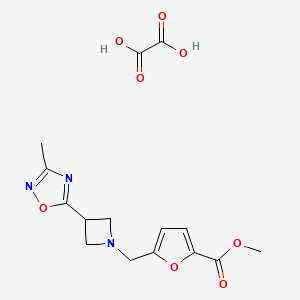
![2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2487295.png)
